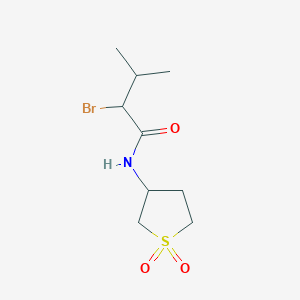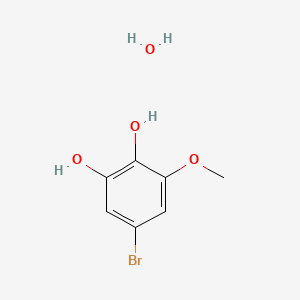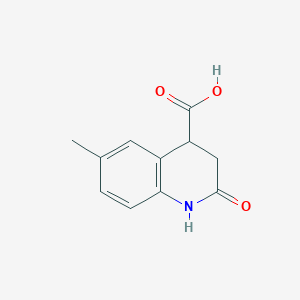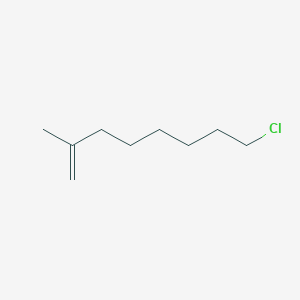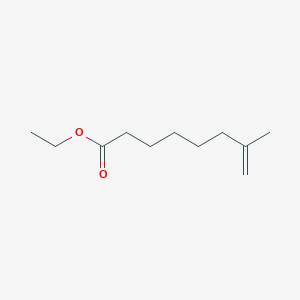![molecular formula C15H22O B1346255 2-Methyl-3-[4-(2-methylbutan-2-yl)phenyl]propanal CAS No. 67467-96-3](/img/structure/B1346255.png)
2-Methyl-3-[4-(2-methylbutan-2-yl)phenyl]propanal
Descripción general
Descripción
2-Methyl-3-[4-(2-methylbutan-2-yl)phenyl]propanal is an organic compound with a complex structure that includes a phenyl ring substituted with a 2-methylbutan-2-yl group and a propanal group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-[4-(2-methylbutan-2-yl)phenyl]propanal typically involves multiple steps, starting from simpler organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. This often includes the use of continuous flow reactors and advanced catalysts to improve yield and reduce reaction times .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-3-[4-(2-methylbutan-2-yl)phenyl]propanal can undergo various chemical reactions, including:
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, halogens (Cl₂, Br₂) for halogenation.
Major Products Formed
Oxidation: 2-Methyl-3-[4-(2-methylbutan-2-yl)phenyl]propanoic acid
Reduction: 2-Methyl-3-[4-(2-methylbutan-2-yl)phenyl]propanol
Substitution: Various substituted derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2-Methyl-3-[4-(2-methylbutan-2-yl)phenyl]propanal has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Methyl-3-[4-(2-methylbutan-2-yl)phenyl]propanal involves its interaction with specific molecular targets and pathways. For example, its aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function . Additionally, the phenyl ring can participate in π-π interactions with aromatic residues in biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-3-phenylpropanal: Lacks the 2-methylbutan-2-yl group, making it less sterically hindered.
2-Methyl-3-phenylbutane: Similar structure but lacks the aldehyde group, affecting its reactivity and applications.
N-(2,3-dimethylbutan-2-yl)-4-(methylthio)aniline: Contains a different functional group (amine) and sulfur atom, leading to different chemical properties and uses.
Uniqueness
This combination allows for specific interactions with biological molecules and makes it a valuable intermediate in organic synthesis .
Propiedades
IUPAC Name |
2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-5-15(3,4)14-8-6-13(7-9-14)10-12(2)11-16/h6-9,11-12H,5,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDZFQXXPSYBGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)CC(C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40281634 | |
| Record name | 2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40281634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67467-96-3 | |
| Record name | NSC22277 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22277 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40281634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
